3-[(2S,3S)-18-(2-Aminoethylcarbamoyl)-8-ethenyl-13-ethyl-20-(2-methoxy-2-oxoethyl)-3,7,12,17-tetramethyl-2,3,22,23-tetrahydroporphyrin-2-yl]propanoic acid
3-[(2S,3S)-18-(2-Aminoethylcarbamoyl)-8-ethenyl-13-ethyl-20-(2-methoxy-2-oxoethyl)-3,7,12,17-tetramethyl-2,3,22,23-tetrahydroporphyrin-2-yl]propanoic acid
Brand Name:
Vulcanchem
CAS No.:
114849-41-1
VCID:
VC20874260
InChI:
InChI=1S/C37H44N6O5/c1-8-22-18(3)26-15-28-20(5)24(10-11-32(44)45)35(42-28)25(14-33(46)48-7)36-34(37(47)39-13-12-38)21(6)29(43-36)17-31-23(9-2)19(4)27(41-31)16-30(22)40-26/h8,15-17,20,24,40-41H,1,9-14,38H2,2-7H3,(H,39,47)(H,44,45)/t20-,24-/m0/s1
SMILES:
CCC1=C(C2=CC3=C(C(=C(N3)C=C4C(C(C(=N4)C(=C5C(=C(C(=N5)C=C1N2)C)C(=O)NCCN)CC(=O)OC)CCC(=O)O)C)C)C=C)C
Molecular Formula:
C37H44N6O5
Molecular Weight:
652.8 g/mol
3-[(2S,3S)-18-(2-Aminoethylcarbamoyl)-8-ethenyl-13-ethyl-20-(2-methoxy-2-oxoethyl)-3,7,12,17-tetramethyl-2,3,22,23-tetrahydroporphyrin-2-yl]propanoic acid
CAS No.: 114849-41-1
Cat. No.: VC20874260
Molecular Formula: C37H44N6O5
Molecular Weight: 652.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 114849-41-1 |
|---|---|
| Molecular Formula | C37H44N6O5 |
| Molecular Weight | 652.8 g/mol |
| IUPAC Name | 3-[(2S,3S)-18-(2-aminoethylcarbamoyl)-8-ethenyl-13-ethyl-20-(2-methoxy-2-oxoethyl)-3,7,12,17-tetramethyl-2,3,22,23-tetrahydroporphyrin-2-yl]propanoic acid |
| Standard InChI | InChI=1S/C37H44N6O5/c1-8-22-18(3)26-15-28-20(5)24(10-11-32(44)45)35(42-28)25(14-33(46)48-7)36-34(37(47)39-13-12-38)21(6)29(43-36)17-31-23(9-2)19(4)27(41-31)16-30(22)40-26/h8,15-17,20,24,40-41H,1,9-14,38H2,2-7H3,(H,39,47)(H,44,45)/t20-,24-/m0/s1 |
| Standard InChI Key | DXKMNNMNVODHQH-RDPSFJRHSA-N |
| Isomeric SMILES | CCC1=C(C2=CC3=C(C(=C(N3)C=C4[C@H]([C@@H](C(=N4)C(=C5C(=C(C(=N5)C=C1N2)C)C(=O)NCCN)CC(=O)OC)CCC(=O)O)C)C)C=C)C |
| SMILES | CCC1=C(C2=CC3=C(C(=C(N3)C=C4C(C(C(=N4)C(=C5C(=C(C(=N5)C=C1N2)C)C(=O)NCCN)CC(=O)OC)CCC(=O)O)C)C)C=C)C |
| Canonical SMILES | CCC1=C(C2=CC3=C(C(=C(N3)C=C4C(C(C(=N4)C(=C5C(=C(C(=N5)C=C1N2)C)C(=O)NCCN)CC(=O)OC)CCC(=O)O)C)C)C=C)C |
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